molecular formula C9H10N4O3 B1396394 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid CAS No. 1322604-60-3

3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

Cat. No. B1396394
M. Wt: 222.2 g/mol
InChI Key: ZYWNQAZDLIXYSC-UHFFFAOYSA-N
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Description

“3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 1322604-60-3 . It has a molecular weight of 222.2 . The IUPAC name for this compound is 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N4O3/c1-16-8-4-2-6-10-11-7(13(6)12-8)3-5-9(14)15/h2,4H,3,5H2,1H3,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder . . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound's synthesis involves specific reactions and conditions, such as treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by additional steps to achieve the desired compound (Sallam et al., 2021).
  • Structural Analysis and Theoretical Calculations : Detailed structure elucidation using techniques like IR, NMR, LC-MS, and XRD is employed. Density Functional Theory (DFT) calculations help in understanding the theoretical aspects and molecular interactions of the compound (Sallam et al., 2021).

Medicinal Chemistry and Pharmaceutical Applications

  • Antioxidant Properties : Derivatives of the compound, especially those involving triazolo[4,3-b][1,3,4]thiadiazine, have demonstrated significant antioxidant abilities, surpassing common antioxidants like ascorbic acid in some cases (Shakir et al., 2017).
  • Antiproliferative Activities : Specific derivatives, particularly those that are [1,2,4]triazolo[4,3-b]pyridazine-6-yloxy derivatives, have shown potential in inhibiting the proliferation of endothelial and tumor cells, indicating their relevance in cancer research (Ilić et al., 2011).

Novel Compound Synthesis and Applications

  • Creation of New Heterocyclic Compounds : The compound is used as a precursor or building block in the synthesis of various new heterocyclic compounds. These new compounds, due to their unique structures, are of interest for further research in various fields, including pharmaceuticals (Boraei et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, which represents a warning for health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name

3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-16-8-4-2-6-10-11-7(13(6)12-8)3-5-9(14)15/h2,4H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWNQAZDLIXYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CCC(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

CAS RN

1322604-60-3
Record name 3-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Reactant of Route 2
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Reactant of Route 3
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Reactant of Route 4
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid
Reactant of Route 6
3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid

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